molecular formula C25H28N4O2S B2497090 3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-65-2

3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2497090
CAS RN: 1251615-65-2
M. Wt: 448.59
InChI Key: SSACRZSBZNZZMI-UHFFFAOYSA-N
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Description

3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.59. The purity is usually 95%.
BenchChem offers high-quality 3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Inhibitors: A Patent Review (2013-present)

Sulfonamide compounds, including 3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, are recognized for their broad therapeutic potential. These compounds are utilized in various clinical applications, such as antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, demonstrating their importance across multiple health conditions. Sulfonamides' role in therapy has expanded beyond their initial use as antibiotics to include significant contributions to treating cancer, glaucoma, inflammation, and dandruff, showcasing the chemical class's versatility and ongoing relevance in drug discovery and development (Gulcin & Taslimi, 2018).

Antibacterial Activity of 1,2,4-Triazole Hybrids

The 1,2,4-triazole core structure, part of the chemical makeup of the compound , has been extensively studied for its antibacterial properties, particularly against resistant strains of Staphylococcus aureus. 1,2,4-triazole-containing hybrids exhibit dual or multiple mechanisms of action against bacteria, making them potent candidates for developing new antibacterial agents. These hybrids have been successfully used in clinical practice to treat bacterial infections, highlighting their significance in addressing antibiotic resistance challenges (Li & Zhang, 2021).

Antioxidant Capacity and Reaction Pathways

Sulfonamide derivatives, through the ABTS/PP decolorization assay, have been implicated in antioxidant capacity assays, indicating potential applications in oxidative stress-related conditions. The complex reaction pathways involved in these assays, including coupling reactions and oxidative degradation, suggest sulfonamide compounds' diverse functional capabilities in biological systems. This insight opens avenues for exploring sulfonamides in contexts where oxidative stress plays a pivotal role, such as in chronic diseases and aging (Ilyasov et al., 2020).

properties

IUPAC Name

3-ethyl-N-[(4-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-5-24-26-27-25-23(7-6-16-28(24)25)32(30,31)29(17-20-10-8-19(4)9-11-20)22-14-12-21(13-15-22)18(2)3/h6-16,18H,5,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSACRZSBZNZZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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